6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid
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Overview
Description
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the chlorination of a pyrrolo[2,3-b]pyridine precursor, followed by methylation and carboxylation reactions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different substitution pattern.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents at the pyridine or pyrrole rings
Uniqueness
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
2227204-98-8 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-4-6(9(13)14)5-2-3-7(10)11-8(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
UKSPUAONGOYFHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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